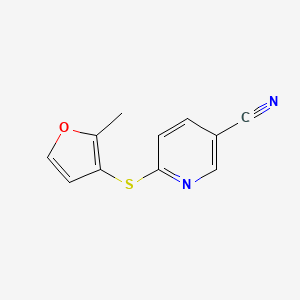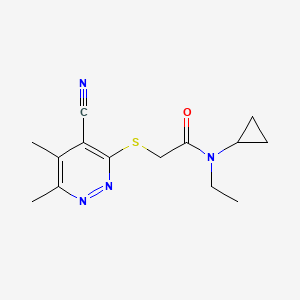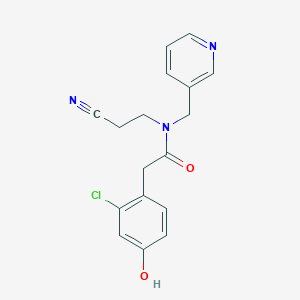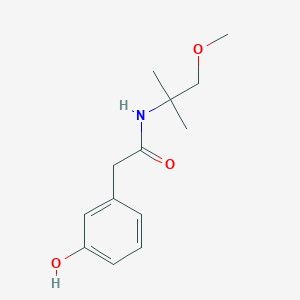![molecular formula C17H22N4OS B7647801 1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one](/img/structure/B7647801.png)
1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one, also known as ETP-101, is a novel compound that has been developed for potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. ETP-101 has shown promising results in preclinical studies, and its unique chemical structure and mechanism of action make it an interesting candidate for further research.
Mecanismo De Acción
1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one is a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters. By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which can improve motor function and cognitive function in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of dopamine in the brain, which can improve motor function and cognitive function in neurological disorders. This compound has also been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one is its unique chemical structure and mechanism of action, which make it an interesting candidate for further research. However, one limitation of this compound is that it has not yet been studied extensively in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on 1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one. One direction is to further study its safety and efficacy in human clinical trials. Another direction is to investigate its potential use in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitters in the brain.
In conclusion, this compound is a novel compound with promising potential for the treatment of neurological disorders. Its unique chemical structure and mechanism of action make it an interesting candidate for further research, and preclinical studies have shown promising results. However, further research is needed to fully understand its safety and efficacy in humans and to explore its potential use in other neurological disorders.
Métodos De Síntesis
The synthesis of 1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one involves the reaction of 4-ethyl-5-(4-methylphenyl)-1,2,4-triazole-3-thiol with piperidin-2-one in the presence of a catalyst. The resulting compound is then purified using column chromatography. The synthesis method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one has been studied extensively in preclinical models of neurological disorders. In animal models of Parkinson's disease, this compound has been shown to improve motor function and reduce the loss of dopaminergic neurons in the substantia nigra. In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain.
Propiedades
IUPAC Name |
1-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-3-21-16(14-9-7-13(2)8-10-14)18-19-17(21)23-12-20-11-5-4-6-15(20)22/h7-10H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRGHKNFBGPNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCN2CCCCC2=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine](/img/structure/B7647723.png)
![1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one](/img/structure/B7647728.png)
![4-[2-(dimethylamino)-2-oxoethyl]-N-(1-thiophen-2-ylpropyl)piperidine-1-carboxamide](/img/structure/B7647734.png)
![2-[[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B7647741.png)
![1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea](/img/structure/B7647756.png)

![N-[2-(diethylamino)-2-oxo-1-phenylethyl]-3-hydroxybenzamide](/img/structure/B7647776.png)

![2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B7647794.png)

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7647810.png)

![3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide](/img/structure/B7647819.png)
![[2-[2-(Dimethylamino)ethoxy]pyridin-4-yl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7647834.png)